molecular formula C15H15NO4 B13436659 Pyridoxol-3-benzoate

Pyridoxol-3-benzoate

Cat. No.: B13436659
M. Wt: 273.28 g/mol
InChI Key: LHRGZMQETCMDKO-UHFFFAOYSA-N
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Description

Pyridoxol-3-benzoate is a derivative of pyridoxine, commonly known as vitamin B6. This compound is synthesized by esterifying pyridoxol (the alcohol form of vitamin B6) with benzoic acid. Pyridoxine is essential for numerous biochemical functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxol-3-benzoate typically involves the esterification of pyridoxol with benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pyridoxol-3-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxol-3-benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridoxine derivatives.

    Biology: Studied for its role in enzyme catalysis and coenzyme functions.

    Medicine: Investigated for its potential therapeutic effects in treating vitamin B6 deficiency and related disorders.

    Industry: Utilized in the formulation of dietary supplements and fortified foods.

Mechanism of Action

Pyridoxol-3-benzoate exerts its effects primarily through its conversion to pyridoxal-5-phosphate (PLP), the active form of vitamin B6. PLP acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. It stabilizes reaction intermediates by acting as an electron sink, facilitating various biochemical transformations .

Comparison with Similar Compounds

Uniqueness: Pyridoxol-3-benzoate is unique due to its esterified benzoate group, which can influence its solubility, stability, and bioavailability compared to other vitamin B6 derivatives. This modification can enhance its utility in specific research and industrial applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl benzoate

InChI

InChI=1S/C15H15NO4/c1-10-14(18)13(8-17)12(7-16-10)9-20-15(19)11-5-3-2-4-6-11/h2-7,17-18H,8-9H2,1H3

InChI Key

LHRGZMQETCMDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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